
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-
Übersicht
Beschreibung
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- is a heterocyclic aromatic compound It is part of the benzimidazole family, which is known for its diverse biological and chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- typically involves the cyclization of appropriately substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method includes the reaction of 2-nitroaniline with ethyl trifluoroacetate under acidic conditions, followed by cyclization and reduction steps to introduce the desired substituents .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the cyclization and reduction steps, while maintaining stringent control over reaction conditions to prevent side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Cyclization: The benzimidazole core can be further functionalized through cyclization reactions with different electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydride, dimethyl sulfoxide (DMSO).
Cyclization: Acetic acid, heat.
Major Products:
Reduction of Nitro Group: 1-ethyl-2-methyl-6-amino-5-(trifluoromethyl)-benzimidazole.
Substitution Reactions: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific enzymes and pathways.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Pathway Modulation: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole, 1-ethyl-2-methyl-5-(trifluoromethyl)-: Lacks the nitro group, which may reduce its reactivity and biological activity.
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-: Lacks the trifluoromethyl group, which may affect its chemical stability and solubility.
Uniqueness: 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- is unique due to the presence of both nitro and trifluoromethyl groups, which enhance its chemical reactivity and potential for diverse applications in various fields .
Biologische Aktivität
1H-Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiparasitic properties. The compound 1H-benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- is a notable member of this class, exhibiting promising pharmacological profiles.
Chemical Structure and Properties
The chemical structure of 1H-benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- can be represented as follows:
This compound features a benzimidazole ring substituted with an ethyl group, a methyl group, a nitro group, and a trifluoromethyl group, which contribute to its biological activity.
Antiparasitic Activity
Research has shown that benzimidazole derivatives exhibit significant antiparasitic activity. A study indicated that compounds similar to 1H-benzimidazole derivatives demonstrated enhanced efficacy against protozoal infections. For instance, compounds with trifluoromethyl substitutions showed IC50 values less than 1 µM against Giardia intestinalis and Trichomonas vaginalis, indicating potent activity compared to standard treatments like albendazole and metronidazole .
Anticancer Activity
The anticancer potential of benzimidazole derivatives is well-documented. In various studies, compounds bearing the benzimidazole nucleus have been shown to induce apoptosis in cancer cell lines. For example, one derivative demonstrated an IC50 of 25.72 µM against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent . The presence of specific substituents on the benzimidazole ring can enhance cytotoxicity against different tumor types.
Antimicrobial Activity
Benzimidazole derivatives have also been evaluated for their antimicrobial properties. A review highlighted that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups was associated with increased potency against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely related to their chemical structure. Substituents at different positions on the benzimidazole ring can significantly influence their pharmacological properties. For instance:
- Trifluoromethyl groups enhance lipophilicity and may improve cellular uptake.
- Nitro groups are often associated with increased antitumor activity.
Table 1 summarizes the biological activities and IC50 values of various benzimidazole derivatives:
Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) |
---|---|---|---|
1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | Antiparasitic | Giardia intestinalis | < 1 |
Compound A (similar structure) | Anticancer | MCF-7 breast cancer cells | 25.72 |
Compound B (substituted benzimidazole) | Antimicrobial | Staphylococcus aureus | < 10 |
Compound C (trifluoromethyl derivative) | Antiparasitic | Trichomonas vaginalis | < 1 |
Case Studies
Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:
- Antimalarial Activity : A study reported that certain benzimidazole derivatives exhibited moderate antimalarial activity against Plasmodium falciparum, with IC50 values around 6 µM .
- Antiviral Potential : Research has indicated that some benzimidazole-based compounds show promise against hepatitis B and C viruses, with EC50 values in low nanomolar ranges .
- Combination Therapies : Investigations into combination therapies involving benzimidazoles and other agents have suggested synergistic effects that enhance therapeutic outcomes in cancer treatment .
Eigenschaften
IUPAC Name |
1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-3-16-6(2)15-8-4-7(11(12,13)14)9(17(18)19)5-10(8)16/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAODWIJWEKBHTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NC2=C1C=C(C(=C2)C(F)(F)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066297 | |
Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18018-33-2 | |
Record name | 1-Ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18018-33-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018018332 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole, 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-2-methyl-6-nitro-5-(trifluoromethyl)-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.103 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.